molecular formula C17H25NO2 B5854659 N-cyclohexyl-2-(4-isopropylphenoxy)acetamide

N-cyclohexyl-2-(4-isopropylphenoxy)acetamide

Cat. No. B5854659
M. Wt: 275.4 g/mol
InChI Key: AUZJTJUAUWMFQG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-isopropylphenoxy)acetamide, also known as CPI-1189, is a novel compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of N-acylphenylhydroxylamines and exhibits a unique mechanism of action.

Mechanism of Action

N-cyclohexyl-2-(4-isopropylphenoxy)acetamide exhibits a unique mechanism of action. It acts as a modulator of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide binds to the sigma-1 receptor and regulates its activity, leading to the modulation of various signaling pathways. This modulation results in the activation of neuroprotective pathways and the inhibition of pro-inflammatory pathways, leading to the potential therapeutic effects of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide.
Biochemical and Physiological Effects
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects suggest that N-cyclohexyl-2-(4-isopropylphenoxy)acetamide may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammation-related disorders.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. It has a high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide is also stable and can be easily synthesized in large quantities, making it a cost-effective compound for lab experiments. However, N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an anti-inflammatory agent in the treatment of inflammation-related disorders. Additionally, the development of new analogs of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide with improved properties such as solubility and half-life could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis method of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide involves the reaction of cyclohexylamine with 4-isopropylphenol in the presence of acetic anhydride to form N-cyclohexyl-4-isopropylphenolamine. This intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine to form N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent and in the treatment of pain.

properties

IUPAC Name

N-cyclohexyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(2)14-8-10-16(11-9-14)20-12-17(19)18-15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZJTJUAUWMFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[4-(propan-2-yl)phenoxy]acetamide

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